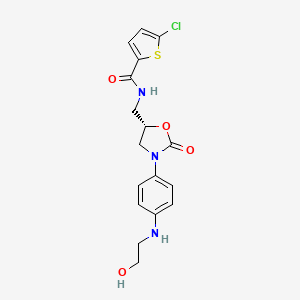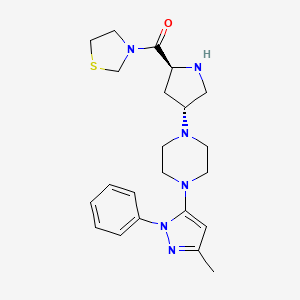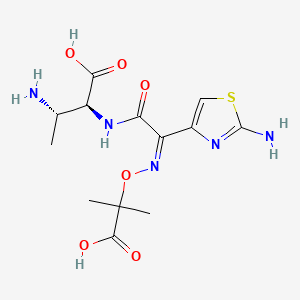
DL-threo-Ritalinic Acid Isopropyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-threo-Ritalinic Acid Isopropyl Ester, also known as Isopropylphenidate, is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . It is an analog of Methylphenidate, a well-known central nervous system stimulant . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-threo-Ritalinic Acid Isopropyl Ester can be synthesized through the esterification of DL-threo-Ritalinic Acid with isopropanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: DL-threo-Ritalinic Acid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DL-threo-Ritalinic Acid Isopropyl Ester has several scientific research applications:
Mecanismo De Acción
DL-threo-Ritalinic Acid Isopropyl Ester exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system . This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission . The compound primarily targets the dopamine transporter and norepinephrine transporter, blocking their reuptake function . This mechanism is similar to that of Methylphenidate, but this compound has distinct pharmacokinetic properties .
Comparación Con Compuestos Similares
Methylphenidate: A well-known central nervous system stimulant with similar pharmacological effects.
Ethylphenidate: An analog of Methylphenidate with an ethyl ester group instead of an isopropyl ester.
Focalin (Dexmethylphenidate): The dextrorotatory enantiomer of Methylphenidate, which has a more potent effect on the central nervous system.
Uniqueness: DL-threo-Ritalinic Acid Isopropyl Ester is unique due to its isopropyl ester group, which imparts distinct pharmacokinetic properties compared to its analogs . This structural difference affects its absorption, distribution, metabolism, and excretion, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
93148-46-0 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
propan-2-yl 2-phenyl-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3 |
Clave InChI |
AZVPADMEIMLODT-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Sinónimos |
(αR*,2R*)-rel-Phenyl-2-piperidineacetic Acid Isopropyl Ester; (2R*.2R*)-threo-isopropyl-α-phenyl-2-piperidineacetate; (2R*.2R*)-threo isopropylphenidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxaldehyde](/img/structure/B565899.png)
![4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester](/img/structure/B565907.png)
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)


![2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565916.png)
